molecular formula C11H13NS B1393600 1-sec-Butyl-4-isothiocyanatobenzene CAS No. 149865-85-0

1-sec-Butyl-4-isothiocyanatobenzene

Cat. No. B1393600
M. Wt: 191.29 g/mol
InChI Key: XUKOSQOFXXDPHH-UHFFFAOYSA-N
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Description

1-sec-Butyl-4-isothiocyanatobenzene is a chemical compound with the molecular formula C11H13NS . It has a molecular weight of 191.29 g/mol . The compound is also known by other names such as 1-butan-2-yl-4-isothiocyanatobenzene and 1-(butan-2-yl)-4-isothiocyanatobenzene .


Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed, which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction is carried out under the protection of nitrogen and mild conditions, with dimethylbenzene as a solvent . The yields of some products could be more than 90% .


Molecular Structure Analysis

The InChI representation of 1-sec-Butyl-4-isothiocyanatobenzene is InChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 . The Canonical SMILES representation is CCC(C)C1=CC=C(C=C1)N=C=S .


Physical And Chemical Properties Analysis

1-sec-Butyl-4-isothiocyanatobenzene has a molecular weight of 191.29 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors, but has 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 191.07687059 g/mol . The topological polar surface area is 44.4 Ų . It has 13 heavy atoms .

Scientific Research Applications

Combustion and Pyrolysis Studies

1-sec-Butyl-4-isothiocyanatobenzene's chemical properties are beneficial for understanding combustion and pyrolysis processes. Zhang et al. (2020) investigated the pyrolysis and laminar flame propagation of sec-butylbenzene, a compound structurally similar to 1-sec-Butyl-4-isothiocyanatobenzene. This study provides insights into fuel decomposition and the formation of polycyclic aromatic hydrocarbons (PAHs) during pyrolysis, which is crucial for developing cleaner combustion methods and understanding environmental pollutants (Zhang et al., 2020).

Polymerization Studies

The anionic polymerization of divinylbenzene isomers, including those related to 1-sec-Butyl-4-isothiocyanatobenzene, was explored by Tanaka et al. (2013). This research is significant in the field of polymer chemistry, particularly in synthesizing polymers with predictable molecular weights and specific structural features (Tanaka et al., 2013).

Catalysis and Chemical Reactions

1-sec-Butyl-4-isothiocyanatobenzene's related compounds are studied for their reactivity in catalytic processes. Sassi et al. (2002) investigated the reactions of butylbenzene isomers on zeolite HBeta, contributing to our understanding of hydrocarbon pool chemistry and secondary reactions of olefins in catalytic processes (Sassi et al., 2002).

Spectroscopy and Molecular Structure Analysis

Research by Robertson et al. (2008) on the structure of sec-butylbenzene rotamers, which are structurally related to 1-sec-Butyl-4-isothiocyanatobenzene, provides detailed insights into the molecular structure and conformational preferences of these compounds, which is vital for understanding their reactivity and interactions (Robertson et al., 2008).

Chemical Synthesis and Functionalization

The synthesis of diaryl selenides using SeCl2, as studied by Zade et al. (2005), involves reactions with compounds similar to 1-sec-Butyl-4-isothiocyanatobenzene. This research contributes to the field of organic synthesis, particularly in synthesizing novel compounds with potential applications in various chemical industries (Zade et al., 2005).

Environmental Science and Sorption Studies

Johnston et al. (2001) examined the sorption mechanisms of nitroaromatic compounds on smectite, which is relevant for understanding the environmental behavior and remediation of compounds structurally related to 1-sec-Butyl-4-isothiocyanatobenzene (Johnston et al., 2001).

Future Directions

The synthesis method for isothiocyanates, including 1-sec-Butyl-4-isothiocyanatobenzene, has potential for industrial production of some complicated isothiocyanates due to its low toxicity, safety, low cost, and high output rate . Further studies are needed to standardize the method and to explore its applicability to a wider range of isothiocyanates .

properties

IUPAC Name

1-butan-2-yl-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKOSQOFXXDPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-Butyl-4-isothiocyanatobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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